(S)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride
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Description
“(S)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride” is a chemical compound with the molecular formula C10H18Cl3N3. It contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The “S” in its name indicates that it is the “S” (sinister, from Latin) enantiomer of this chiral compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring attached to a pyridine ring via a methylene (-CH2-) bridge . The three chlorine atoms indicate that this compound is a trihydrochloride salt, which could have implications for its solubility and stability.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the pyrrolidine and pyridine rings could affect its polarity and hence its solubility in different solvents. The trihydrochloride salt form could also affect its solubility and stability .Scientific Research Applications
Synthesis and Structural Properties
Pyrrolidine derivatives, including the one , are often synthesized via condensation reactions involving amines and carbonyl-containing compounds. These reactions, such as the Knorr synthesis, Paal-Knorr synthesis, and others, allow for the introduction of various functional groups into the pyrrolidine ring, enhancing its reactivity and utility in further chemical modifications (Anderson & Liu, 2000). Pyrrolidine and its derivatives exhibit a lack of basicity and pronounced aromatic character due to the extensive delocalization of nitrogen's lone pair electrons, making them integral to the structure of biologically significant molecules and as intermediates in organic synthesis.
Applications in Catalysis
The versatility of pyrrolidine derivatives extends to catalysis, where their structural features enable them to act as ligands or catalysts in various chemical reactions. For instance, pyrrolidines have been utilized in the synthesis of helical silver(I) coordination polymers, demonstrating the potential for creating materials with unique optical and electronic properties (Zhang et al., 2013). These applications underscore the importance of pyrrolidine derivatives in the development of new catalytic processes and materials.
Properties
IUPAC Name |
(3S)-1-(pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.3ClH/c11-10-3-6-13(8-10)7-9-1-4-12-5-2-9;;;/h1-2,4-5,10H,3,6-8,11H2;3*1H/t10-;;;/m0.../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJZIUXPHGUIFL-KAFJHEIMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=NC=C2.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)CC2=CC=NC=C2.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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